5-Chloro-2-(furan-2-yl)pyridine
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Overview
Description
5-Chloro-2-(furan-2-yl)pyridine is a heterocyclic compound that contains both a pyridine and a furan ringThe molecular formula of this compound is C9H6ClNO, and it has a molecular weight of 179.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-(furan-2-yl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a chloropyridine . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(furan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form 5-chloro-2-(tetrahydrofuran-2-yl)pyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-Chloro-2-(tetrahydrofuran-2-yl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(furan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(furan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-(furan-2-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-(Furan-2-yl)-3-chloropyridine:
Uniqueness
5-Chloro-2-(furan-2-yl)pyridine is unique due to the presence of both a chlorine atom and a furan ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
362045-52-1 |
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Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)pyridine |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H |
InChI Key |
DOVQTQRQLQYENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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